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molecular formula C10H8Cl2N2O2 B1334952 5-(3,4-Dichlorophenyl)-5-methylimidazolidine-2,4-dione CAS No. 52715-57-8

5-(3,4-Dichlorophenyl)-5-methylimidazolidine-2,4-dione

Cat. No. B1334952
M. Wt: 259.09 g/mol
InChI Key: HCAOEYFITDQZTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08604061B2

Procedure details

A solution of 5-(3,4-dichloro-phenyl)-5-methyl-imidazolidine-2,4-dione (3.0 g; CAS 52715-57-8) in 3N NaOH (30 ml) was refluxed overnight. The reaction mixture was cooled to 0°, then brought to pH 1 by dropwise addition of concentrated HCl. The resulting white slurry was filtered. The solid was washed extensively with H2O, dried in the vacuum, resuspended in EtOH (25 ml), collected by filtration, washed with EtOH and diethylether and dried in the vacuum to give (RS)-2-amino-2-(3,4-dichloro-phenyl)-propionic acid hydrochloride (1.35 g, 27%) as off white solid.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([C:9]2([CH3:16])[NH:13]C(=O)N[C:10]2=[O:15])[CH:5]=[CH:6][C:7]=1[Cl:8].Cl.[OH-:18].[Na+]>>[ClH:1].[NH2:13][C:9]([C:4]1[CH:5]=[CH:6][C:7]([Cl:8])=[C:2]([Cl:1])[CH:3]=1)([CH3:16])[C:10]([OH:18])=[O:15] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)C1(C(NC(N1)=O)=O)C
Name
Quantity
30 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 0°
FILTRATION
Type
FILTRATION
Details
The resulting white slurry was filtered
WASH
Type
WASH
Details
The solid was washed extensively with H2O
CUSTOM
Type
CUSTOM
Details
dried in the vacuum
FILTRATION
Type
FILTRATION
Details
collected by filtration
WASH
Type
WASH
Details
washed with EtOH and diethylether
CUSTOM
Type
CUSTOM
Details
dried in the vacuum

Outcomes

Product
Name
Type
product
Smiles
Cl.NC(C(=O)O)(C)C1=CC(=C(C=C1)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.35 g
YIELD: PERCENTYIELD 27%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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